[Amino(phenyl)methyl]phosphonic acid

Methionine aminopeptidase Enzyme inhibition Antibacterial target

[Amino(phenyl)methyl]phosphonic acid (CAS 18108-22-0) is an α-aminophosphonic acid that serves as a direct phosphonic acid analogue of the amino acid phenylglycine. This organophosphorus compound (C₇H₁₀NO₃P, MW 187.13) contains both an amino group and a phosphonic acid functional group attached to a central methyl carbon bearing a phenyl substituent.

Molecular Formula C7H10NO3P
Molecular Weight 187.13 g/mol
CAS No. 18108-22-0
Cat. No. B168688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Amino(phenyl)methyl]phosphonic acid
CAS18108-22-0
Molecular FormulaC7H10NO3P
Molecular Weight187.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(N)P(=O)(O)O
InChIInChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)
InChIKeyZKFNOUUKULVDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(phenyl)methylphosphonic Acid (CAS 18108-22-0): Procurement-Grade α-Aminophosphonic Acid Analogue of Phenylglycine


[Amino(phenyl)methyl]phosphonic acid (CAS 18108-22-0) is an α-aminophosphonic acid that serves as a direct phosphonic acid analogue of the amino acid phenylglycine [1]. This organophosphorus compound (C₇H₁₀NO₃P, MW 187.13) contains both an amino group and a phosphonic acid functional group attached to a central methyl carbon bearing a phenyl substituent [2]. As a member of the α-aminophosphonic acid class, it functions as a transition-state analogue inhibitor of metalloenzymes and is utilized in medicinal chemistry, agrochemical research, and coordination chemistry [3].

Why Amino(phenyl)methylphosphonic Acid Cannot Be Replaced with Generic α-Aminophosphonates in MetAP1 Inhibition and Herbicidal Screening


Within the α-aminophosphonic acid class, substitution at the α-carbon dramatically alters enzyme inhibition profiles and biological activity. Generic interchange is not viable because the specific phenyl substituent at the α-position dictates both the geometry of the internal salt bridge between the phosphonate and α-amino group [1] and the fit within the hydrophobic S1 pocket of target enzymes [2]. Compounds lacking this phenyl motif (e.g., cyclohexyl or alkyl derivatives) exhibit substantially different Ki values and selectivity patterns across bacterial and human MetAP1 isoforms. Furthermore, aminobenzylphosphonic acids as a subclass demonstrate herbicidal activity that distinguishes them from other aminophosphonic acid analogues [3]. The following quantitative evidence establishes the procurement-specific differentiation of [amino(phenyl)methyl]phosphonic acid.

Quantitative Differentiation of Amino(phenyl)methylphosphonic Acid from Close α-Aminophosphonate Analogs: Head-to-Head Ki and Structural Evidence


MetAP1b Inhibition: 62-Fold Weaker Than SpMetAP1a but >4.5-Fold More Potent Than Cyclohexyl Analog

[Amino(phenyl)methyl]phosphonic acid (compound 2) exhibits a Ki of 111.6 ± 16.1 µM against human MetAP1b, compared to 1.8 ± 0.2 µM against S. pneumoniae MetAP1a—a 62-fold difference [1]. In contrast, the cyclohexyl-substituted analog (compound 15) shows no inhibition of human MetAP1b up to 500 µM (Ki >500 µM) and a Ki of 7.9 µM for SpMetAP1a [1]. The phenyl compound is thus >4.5-fold more potent against human MetAP1b than the cyclohexyl analog, while the cyclohexyl analog is 4.4-fold more potent against the bacterial isoform [1]. This divergent selectivity profile is directly attributable to the phenyl vs. cyclohexyl substituent at the α-position [1].

Methionine aminopeptidase Enzyme inhibition Antibacterial target

High-Resolution Co-Crystal Structure with Human MetAP1 (1.9 Å): Direct Evidence of Active-Site Binding Mode

The co-crystal structure of [amino(phenyl)methyl]phosphonic acid bound to human methionine aminopeptidase 1 (HsMetAP1) has been solved at 1.9 Å resolution (PDB ID: 4U6E) [1]. This structure reveals the precise binding orientation of the phenyl ring within the hydrophobic S1 pocket and confirms the phosphonate group coordinates to the active-site metal ions [1]. The structural data provide atomic-level validation that the phenyl substituent is accommodated in the HsMetAP1 active site, whereas the cyclohexyl analog (compound 15) cannot bind due to steric exclusion by Phe309 [2]. This structural evidence directly corroborates the >4.5-fold difference in Ki values between the phenyl and cyclohexyl compounds against human MetAP1b [2].

Structural biology X-ray crystallography Drug design

Herbicidal Activity: Aminobenzylphosphonic Acids as Most Active Subclass Among Aminophosphonic Acid Herbicides

In comparative herbicidal screening against Lepidium sativum and Cucumis sativus, aminobenzylphosphonic acids—the subclass to which [amino(phenyl)methyl]phosphonic acid belongs—exhibited notable herbicidal activity and represent a group of the most active herbicides found among aminophosphonic acids [1]. This class-level finding establishes that the aminobenzylphosphonic acid scaffold (phenyl-substituted at the α-position) confers superior herbicidal efficacy relative to other aminophosphonic acid subclasses lacking the benzyl/aromatic substitution [1]. While direct quantitative IC50 values for the unsubstituted phenyl compound are not reported in the primary literature, the class-level SAR clearly positions aminobenzylphosphonic acids as the most promising lead series for herbicide development [1].

Herbicide discovery Agrochemical Plant growth regulation

Procurement-Driven Application Scenarios for Amino(phenyl)methylphosphonic Acid Based on Quantitative Evidence


MetAP1 Inhibitor SAR Studies Requiring Human/Bacterial Selectivity Baseline

For research programs targeting methionine aminopeptidase (MetAP1) as an antibacterial or anticancer target, [amino(phenyl)methyl]phosphonic acid serves as the essential phenyl-substituted reference compound. Its precisely determined Ki values (HsMetAP1b: 111.6 µM; SpMetAP1a: 1.8 µM) provide a quantitative baseline against which modified analogs can be compared [1]. The 62-fold human/bacterial selectivity differentiates this compound from cyclohexyl analogs that fail to inhibit human MetAP1b entirely [1].

Structure-Based Drug Design Leveraging 1.9 Å Co-Crystal Structure

The availability of PDB ID 4U6E—a 1.9 Å resolution co-crystal structure of [amino(phenyl)methyl]phosphonic acid bound to human MetAP1—makes this compound uniquely valuable for computational chemistry and fragment-based drug design [2]. Unlike non-binding cyclohexyl or alkyl analogs, this structure enables precise in silico docking, pharmacophore modeling, and rational design of improved inhibitors targeting the S1 pocket [2].

Agrochemical Lead Discovery Using Aminobenzylphosphonic Acid Scaffold

As a representative of the aminobenzylphosphonic acid subclass—the most herbicidally active group among aminophosphonic acids [3]—this compound is an ideal starting material for synthesis and screening of novel herbicide candidates. Its phenyl-substituted α-aminophosphonic acid core can be further functionalized to explore SAR against target weed species [3].

Coordination Chemistry and Metal Chelation Studies

The α-aminophosphonic acid moiety confers strong metal-chelating properties, making [amino(phenyl)methyl]phosphonic acid a valuable ligand for studying metalloenzyme active-site coordination and for developing metal-organic frameworks (MOFs) or catalysts [4]. The phenyl group provides additional π-stacking and hydrophobic interaction capabilities not present in simpler alkyl aminophosphonates.

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